n-Butyl-1h-benzo[d]imidazole-5-carboxamide
CAS No.:
Cat. No.: VC20730345
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15N3O |
|---|---|
| Molecular Weight | 217.27 g/mol |
| IUPAC Name | N-butyl-3H-benzimidazole-5-carboxamide |
| Standard InChI | InChI=1S/C12H15N3O/c1-2-3-6-13-12(16)9-4-5-10-11(7-9)15-8-14-10/h4-5,7-8H,2-3,6H2,1H3,(H,13,16)(H,14,15) |
| Standard InChI Key | DLEYSLRUHKCLHT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCNC(=O)C1=CC2=C(C=C1)N=CN2 |
Introduction
Chemical Identity and Structural Characteristics
n-Butyl-1H-benzo[d]imidazole-5-carboxamide (systematic IUPAC name: 1-butyl-1H-benzo[d]imidazole-5-carboxamide) belongs to the benzimidazole family, characterized by a benzene ring fused to an imidazole moiety. The compound’s molecular formula is C₁₂H₁₅N₃O, with a molecular weight of 217.27 g/mol. Key structural features include:
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N1-substitution: A linear n-butyl chain (–CH₂CH₂CH₂CH₃) enhances lipophilicity and influences intermolecular interactions .
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C5-carboxamide group: The –CONH₂ substituent introduces hydrogen-bonding capacity, potentially improving solubility and target binding affinity .
Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) studies on N-butyl-benzimidazole analogs reveal that alkyl substitution at the N1-position minimally disrupts the aromatic π-conjugation of the benzimidazole core . Optimized geometries calculated at the B3LYP/6-311++G(d,p) level demonstrate bond lengths and angles consistent with experimental crystallographic data for related compounds . The carboxamide group at C5 introduces localized electron density shifts, as evidenced by Molecular Electrostatic Potential (MEP) maps, which highlight nucleophilic regions near the carbonyl oxygen and electrophilic zones at the imidazole nitrogen atoms .
Table 1: Calculated Physicochemical Properties of n-Butyl-1H-benzo[d]imidazole-5-carboxamide
Synthetic Routes and Optimization
The synthesis of n-Butyl-1H-benzo[d]imidazole-5-carboxamide can be inferred from methodologies developed for analogous 2-aminobenzimidazole derivatives . A modular approach involves two key steps:
Formation of the Benzimidazole Core
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Nitro Reduction and Cyclization: Reacting 5-nitro-1H-benzimidazole with n-butyl bromide under basic conditions introduces the N1-butyl group. Subsequent reduction of the nitro group to an amine (–NH₂) using catalytic hydrogenation or zinc/ammonium chloride yields 1-butyl-1H-benzimidazol-5-amine .
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Carboxamide Installation: Coupling the C5-amine with a carboxylic acid derivative (e.g., acetyl chloride) via EDCI/HOBt-mediated amidation furnishes the target carboxamide .
Scheme 1: Proposed Synthesis of n-Butyl-1H-benzo[d]imidazole-5-carboxamide
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N1-Alkylation:
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Nitro Reduction:
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Amidation:
Spectroscopic and Computational Analysis
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) spectra of N-butyl-benzimidazole analogs exhibit characteristic bands at:
UV-Vis Absorption
Theoretical UV-Vis spectra predict a primary absorption band near 248 nm (π→π* transition of the benzimidazole core), with a secondary band at 295 nm attributed to n→π* transitions involving the carboxamide group . Experimental validation would require dissolution in polar aprotic solvents (e.g., DMSO) to minimize aggregation effects.
Applications in Material Science
The compound’s planar aromatic structure and hydrogen-bonding capacity make it a candidate for:
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